![molecular formula C25H33N5O B2565528 11-Methyl-13-{[3-(morpholin-4-yl)propyl]amino}-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 442572-63-6](/img/structure/B2565528.png)
11-Methyl-13-{[3-(morpholin-4-yl)propyl]amino}-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methyl-13-{[3-(morpholin-4-yl)propyl]amino}-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a useful research compound. Its molecular formula is C25H33N5O and its molecular weight is 419.573. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound was synthesized through a coupling reaction involving morpholine and a diazonium ion formed from 4-aminobenzoic acid. X-ray structural analysis provided insights into the geometry of the N―N double bond and the partial delocalization across the linear triazene moiety (Taylor Chin et al., 2010).
Photophysical Characterization
- Absorption spectra in dilute acetonitrile and 2-methyltetrahydrofuran solutions showed an intense band centered at 320–324 nm, attributed to a mixture of π π* and n π* transitions. Emission was observed at 383 and 379 nm from these solutions, with emission at 77 K red-shifted to 439 nm. Emission lifetime data suggested that the emission was a mixture of two excited state transitions (Taylor Chin et al., 2010).
Stereochemistry and Cyclopropane Formation
- The stereochemistry of cyclopropane forming reactions and the stereochemical outcome of interactions with cyanide was studied, providing insights into the formation of constrained analogues of cyclohexane-1,4-diamine species (E. Vilsmaier et al., 1995).
Reductive Decyanation
- Reductive decyanation of annulated Aminocyclopropane-endo-carbonitriles was explored, demonstrating a method to selectively access specific diastereomers of bicyclo[3.1.0]hexanediyl-dimorpholine. This showed the preparative advantage of this method for obtaining specific isomers (E. Vilsmaier et al., 1998).
Formation of Oxygen-Bridged Heterocycles
- The formation of oxygen-bridged heterocycles in the Hantzsch synthesis with related compounds was investigated. This involved the synthesis of derivatives like 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene and related heterocycles (J. Svetlik et al., 1988).
Antibacterial and Anticancer Evaluation
- A related compound, N′-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide, was synthesized and evaluated for antibacterial and anticancer activity. This research highlights the potential biomedical applications of such compounds (S. Bondock & Hanaa Gieman, 2015).
Eigenschaften
IUPAC Name |
3-methyl-1-(3-morpholin-4-ylpropylamino)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O/c1-3-4-5-9-20-19(2)21(18-26)25-28-22-10-6-7-11-23(22)30(25)24(20)27-12-8-13-29-14-16-31-17-15-29/h6-7,10-11,27H,3-5,8-9,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYIDGGOUPKPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
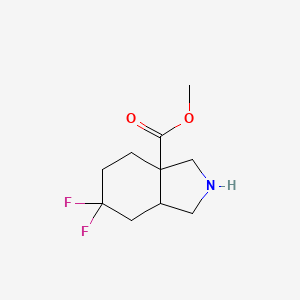
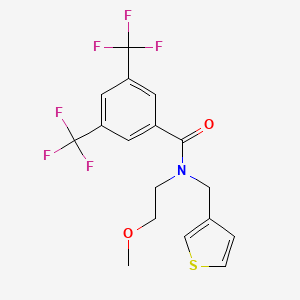
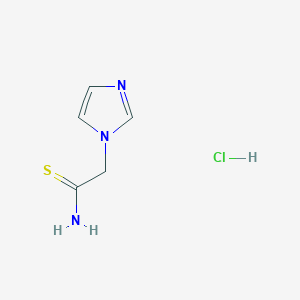
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2565450.png)

![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2565452.png)

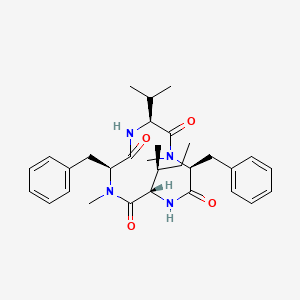
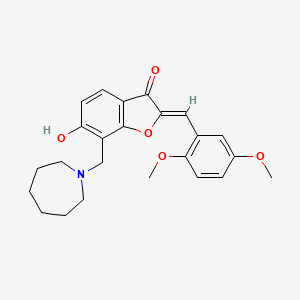
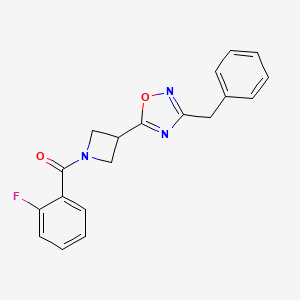
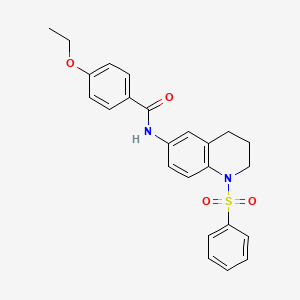
![2-Chloro-N-[(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]propanamide](/img/structure/B2565466.png)
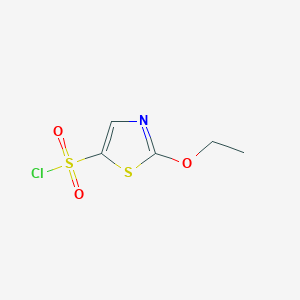
![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2565468.png)
